molecular formula C9H11BrN2O5 B1664581 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate CAS No. 57159-62-3

2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate

Cat. No. B1664581
CAS RN: 57159-62-3
M. Wt: 307.1 g/mol
InChI Key: WGMMKWFUXPMTRW-UHFFFAOYSA-N
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Patent
US05286846

Procedure details

To a solution of β-bromoacetylβ-alanine (21.00 g, 100 mmol) and N-hydroxysuccinimide (13.01 g, 113 mmol) in 2-propanol (280 mL) at room temperature was added 1,3-diisopropyl-carbodiimide (16.0 mL, 101 mmol). After 8-10 min, oily precipitation of the product began, and the walls of the container were scratched to induce crystallization. The mixture was allowed to stand 1 h at room temperature and overnight at 4° C. The crystals were collected, washed with 2-propanol (30 mL), and redissolved in 2-propanol (200 mL brought to reflux). After an overnight stand at 4° C., the crystals were collected, washed with 2-propanol then hexane, and dried under vacuum/CaCl2. Yield, 22.9 g (74.6% of theory) mp 107°-110.5° C. [lit. (23) 104°-106° C.]; 1H NMR (DMSO-d6) δ2.80 ppm (s, 4H, α"), 2.82 (t, 2H, α), 3.64 (q, 2H, β), 3.82 (s, 2H, α'), 7.03 (br, NH; 13C NMR (CDCl3), δ25.62 (α"), 28.67 (α'), 31.39 (α), 35.65 (β), 166.20 (Ac C=O), 167.30,169.06 (C= O, s). Anal. Cald for C9H11BrN2O5 : C, 35.20; H, 3.61; N, 9.12; Br, 26.02. Found: C, 35.74; H 3.83; N, 9.20; Br, 26.12.
Name
β-bromoacetylβ-alanine
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](C(CC(O)=O)N)=[O:4].[OH:11][N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18].[CH:19]([N:22]=C=NC(C)C)(C)C.C[CH:29]([OH:31])[CH3:30]>>[Br:1][CH2:2][C:3]([NH:22][CH2:19][CH2:30][C:29]([O:11][N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18])=[O:31])=[O:4]

Inputs

Step One
Name
β-bromoacetylβ-alanine
Quantity
21 g
Type
reactant
Smiles
BrCC(=O)C(N)CC(=O)O
Name
Quantity
13.01 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
Quantity
280 mL
Type
reactant
Smiles
CC(C)O
Step Two
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
oily precipitation of the product
CUSTOM
Type
CUSTOM
Details
crystallization
WAIT
Type
WAIT
Details
to stand 1 h at room temperature and overnight at 4° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with 2-propanol (30 mL)
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 2-propanol (200 mL brought to reflux)
WAIT
Type
WAIT
Details
After an overnight stand at 4° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the crystals were collected
WASH
Type
WASH
Details
washed with 2-propanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane, and dried under vacuum/CaCl2
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
9 (± 1) min
Name
Type
Smiles
BrCC(=O)NCCC(=O)ON1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.